![molecular formula C7H16N2O2 B2826607 [(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol CAS No. 2219353-48-5](/img/structure/B2826607.png)
[(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol
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Description
“[(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol” is a chemical compound with the CAS Number: 2219353-48-5 . It has a molecular weight of 160.22 and its IUPAC name is (3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl)methanol . It is available in powder form .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 160.22 . It is a powder that is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Scientific Research Applications
Synthetic Chemistry and Catalysis
- A study on the direct N-monomethylation of aromatic primary amines using methanol highlights a method that is attractive from both synthetic and environmental perspectives due to its low catalyst loading, broad substrate scope, and excellent selectivities (Feng Li et al., 2012).
- Another research presents a clean and cost-competitive method for selective N-methylation of amines and transfer hydrogenation of nitroarenes using methanol, showcasing methanol's potential as a hydrogen source and C1 synthon in chemical synthesis and energy technologies (Naina Sarki et al., 2021).
- Research on selective initiation from unprotected aminoalcohols for N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-Methyl-N-tosyl Aziridine demonstrates methanol's utility in polymer science, enabling the synthesis of telechelic and block copolymers with high control over molar masses and dispersities (Camille Bakkali-Hassani et al., 2018).
Material Science and Sustainable Chemistry
- A study on sustainable and selective monomethylation of anilines by methanol with solid molecular NHC-Ir catalysts underlines the importance of using methanol as a green methylation reagent, showcasing its application in the synthesis of highly functionalized bioactive compounds (Jiang‐Min Chen et al., 2017).
- The conversion of methanol to hydrocarbons over zeolite H-ZSM-5 is discussed, shedding light on the reaction mechanism regarding catalyst deactivation and product formation, contributing to the understanding of methanol's role in the production of olefinic species (M. Bjørgen et al., 2007).
properties
IUPAC Name |
[(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-6-2-11-5-7(3-8,4-10)9-6/h6,9-10H,2-5,8H2,1H3/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOIRZCGMRYDIZ-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1)(CN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC[C@](N1)(CN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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